molecular formula C19H24N2O3 B11502160 ethyl 3-oxo-1-piperidin-1-yl-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indole-2-carboxylate

ethyl 3-oxo-1-piperidin-1-yl-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indole-2-carboxylate

Cat. No.: B11502160
M. Wt: 328.4 g/mol
InChI Key: OKDJMASCRBKVBZ-UHFFFAOYSA-N
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Description

ETHYL 3-OXO-1-(PIPERIDIN-1-YL)-3H,5H,6H,7H,8H-CYCLOHEXA[B]PYRROLIZINE-2-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a piperidine ring fused with a pyrrolizine structure, making it a unique and interesting molecule for various scientific studies

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-OXO-1-(PIPERIDIN-1-YL)-3H,5H,6H,7H,8H-CYCLOHEXA[B]PYRROLIZINE-2-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of a piperidine derivative, followed by the introduction of the pyrrolizine moiety through cyclization reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors, automated synthesis equipment, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-OXO-1-(PIPERIDIN-1-YL)-3H,5H,6H,7H,8H-CYCLOHEXA[B]PYRROLIZINE-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can lead to a wide range of functionalized derivatives.

Scientific Research Applications

ETHYL 3-OXO-1-(PIPERIDIN-1-YL)-3H,5H,6H,7H,8H-CYCLOHEXA[B]PYRROLIZINE-2-CARBOXYLATE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound may be used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of ETHYL 3-OXO-1-(PIPERIDIN-1-YL)-3H,5H,6H,7H,8H-CYCLOHEXA[B]PYRROLIZINE-2-CARBOXYLATE involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like ethyl piperidine-3-carboxylate share structural similarities with the piperidine ring.

    Pyrrolizine Derivatives: Compounds containing the pyrrolizine moiety, such as certain alkaloids, are structurally related.

Uniqueness

ETHYL 3-OXO-1-(PIPERIDIN-1-YL)-3H,5H,6H,7H,8H-CYCLOHEXA[B]PYRROLIZINE-2-CARBOXYLATE is unique due to its fused ring structure, which combines both piperidine and pyrrolizine moieties. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C19H24N2O3

Molecular Weight

328.4 g/mol

IUPAC Name

ethyl 1-oxo-3-piperidin-1-yl-5,6,7,8-tetrahydropyrrolo[1,2-a]indole-2-carboxylate

InChI

InChI=1S/C19H24N2O3/c1-2-24-19(23)16-17(20-10-6-3-7-11-20)15-12-13-8-4-5-9-14(13)21(15)18(16)22/h12H,2-11H2,1H3

InChI Key

OKDJMASCRBKVBZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC3=C(N2C1=O)CCCC3)N4CCCCC4

Origin of Product

United States

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